Molecular Weight and Predicted Boiling Point vs. Direct Thioether Analog (CAS 946418-98-0)
The target compound contains an additional sulfur atom in the 3-sulfanyl linker (-CH₂-S-) compared with the direct thioether analog 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0), which uses a simple methylene linker (-CH₂-). This structural difference produces a molecular weight increase of 32.07 g·mol⁻¹ (260.74 vs. 228.67 g·mol⁻¹), representing a 14.0% mass difference . The predicted boiling point of the target compound is 395.4 ± 44.0 °C, whereas the direct thioether analog is a crystalline solid with a measured melting point of 74–80 °C, indicating fundamentally different phase behavior at standard laboratory conditions . The target compound's predicted density of 1.51 ± 0.1 g·cm⁻³ further distinguishes it from the direct analog .
| Evidence Dimension | Molecular weight (g·mol⁻¹) and phase transition temperatures |
|---|---|
| Target Compound Data | MW = 260.74 g·mol⁻¹; predicted BP = 395.4 ± 44.0 °C; density = 1.51 ± 0.1 g·cm⁻³; no reported melting point |
| Comparator Or Baseline | 5-Chloro-3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazole (CAS 946418-98-0): MW = 228.67 g·mol⁻¹; MP = 74–80 °C (measured); physical form = white to off-white powder or crystals |
| Quantified Difference | ΔMW = +32.07 g·mol⁻¹ (+14.0%); phase behavior shifts from crystalline solid (MP 74–80 °C) to predicted liquid (BP ~395 °C) |
| Conditions | MW from molecular formula; density and BP predicted by ACD/Labs Percepta; MP measured by Sigma-Aldrich QC (GC area % ≥ 98.0%) |
Why This Matters
The 14% mass difference and divergent phase behavior dictate different solvent compatibility, chromatographic retention times, and storage/handling protocols — directly impacting procurement decisions for synthetic chemistry workflows.
